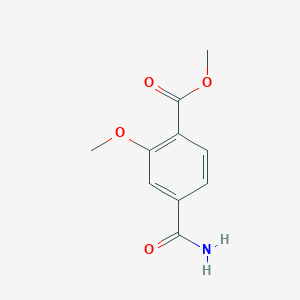
2-cyano-3-fluorophenyl fluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-cyano-3-fluorophenyl fluoranesulfonate” is a complex organic compound that contains a cyano group (-CN), a fluorophenyl group (a phenyl ring with a fluorine atom), and a fluoranesulfonate group (a sulfonate group with a fluorine atom). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, fluorophenyl, and fluoranesulfonate groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyano group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophiles. The fluoranesulfonate group is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the cyano and fluoranesulfonate groups could make the compound polar and potentially soluble in polar solvents .Wirkmechanismus
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it were a drug, its mechanism of action would depend on its interactions with biological targets in the body. If it were a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it could have applications in fields like medicinal chemistry, materials science, or chemical biology .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyano-3-fluorophenyl fluoranesulfonate involves the reaction of 2-cyano-3-fluorophenol with fluoranesulfonyl chloride in the presence of a base.", "Starting Materials": [ "2-cyano-3-fluorophenol", "fluoranesulfonyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add 2-cyano-3-fluorophenol to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask to act as a catalyst", "Add fluoranesulfonyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable organic solvent (e.g. dichloromethane)", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography or recrystallization" ] } | |
CAS-Nummer |
2378506-84-2 |
Produktname |
2-cyano-3-fluorophenyl fluoranesulfonate |
Molekularformel |
C7H3F2NO3S |
Molekulargewicht |
219.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



